molecular formula C9H8BrF3O2 B8149274 [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol

[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol

Cat. No.: B8149274
M. Wt: 285.06 g/mol
InChI Key: IILQBYNHKLHXRQ-UHFFFAOYSA-N
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Description

[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol is a brominated aromatic compound featuring a hydroxymethyl group (–CH2OH) and a trifluoroethoxy (–OCH2CF3) substituent on a benzene ring. The trifluoroethoxy group is electron-withdrawing, enhancing the compound's stability and influencing its reactivity in synthetic applications. Bromine at the 2-position may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl group offers a site for further derivatization, such as oxidation or esterification. This compound is likely utilized in pharmaceutical or agrochemical research due to its structural versatility .

Properties

IUPAC Name

[2-bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c10-8-6(4-14)2-1-3-7(8)15-5-9(11,12)13/h1-3,14H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILQBYNHKLHXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Toluene Derivatives

A foundational approach involves brominating a toluene precursor to establish the 2-bromo-3-methylphenyl scaffold. As demonstrated in CN113233957A , bromination of 2-methyl-4-iodoaniline with N-bromosuccinimide (NBS) and an initiator yields 2-bromo-4-iodotoluene in 85–92% yield. For [2-bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol, analogous conditions could brominate a trifluoroethoxy-substituted toluene intermediate.

Critical Parameters

  • Reagent: NBS (1.1–1.3 eq) with radical initiators (e.g., AIBN).

  • Temperature: 60–80°C in inert solvents (e.g., CCl₄).

  • Yield: 80–90% (extrapolated from iodotoluene synthesis).

Copper-Catalyzed Trifluoroethoxylation

The introduction of the 2,2,2-trifluoroethoxy group is achieved via nucleophilic aromatic substitution. WO2008055851A1 details the reaction of 2,5-dihalotoluene with 2,2,2-trifluoroethanol (TFE) using a copper catalyst (e.g., CuI) and strong base (e.g., K₂CO₃). Applied to the target compound, this method would replace a halogen atom at the meta position relative to the methyl group.

Optimized Conditions

  • Molar Ratio: TFE (2–10 eq) relative to dihalotoluene.

  • Catalyst: CuI (10 mol%) with 1,10-phenanthroline ligand.

  • Solvent: DMF or DMSO at 100–120°C.

  • Yield: 85–92% (based on analogous benzoic acid synthesis).

Sequential Functionalization via Diazotization and Etherification

Diazotization-Hydroxylation for Phenol Intermediates

CN1962603A outlines a route to 2-(2,2,2-trifluoroethoxy)phenol using o-nitrochlorobenzene as a starting material. The nitro group is reduced to an amine, diazotized, and hydrolyzed to a phenol, which is then etherified with TFE. For the target compound, this approach could be adapted to install the trifluoroethoxy group before bromination.

Stepwise Protocol

  • Reduction: Hydrogenate 3-nitro-4-bromotoluene to 3-amino-4-bromotoluene using Pd/C (90% yield).

  • Diazotization: Treat with NaNO₂/H₂SO₄ at 0–5°C.

  • Hydroxylation: Hydrolyze the diazonium salt to 3-bromo-4-methylphenol.

  • Etherification: React with TFE under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in NaOH (70°C, 6 hours).

Yield Data

  • Etherification Step: 88.4% yield for analogous phenol derivatives.

Hydroxymethyl Group Introduction via Oxidation/Reduction

Oxidation of Methyl to Carboxylic Acid Followed by Reduction

A two-step process converts a methyl group to a hydroxymethyl moiety:

  • Oxidation: Convert 2-bromo-3-(2,2,2-trifluoroethoxy)toluene to the corresponding benzoic acid using KMnO₄ or CrO₃.

  • Reduction: Reduce the carboxylic acid to the alcohol using LiAlH₄ or safer alternatives like NaBH₄/I₂.

Safety Note: CN113233957A avoids LiAlH₄ due to hydrogen gas risks, opting for alkaline hydrolysis of bromomethyl intermediates. For example:

  • Reaction: 2-bromo-4-iodobromomethylbenzene + NaOH → 2-bromo-5-iodobenzyl alcohol (90% yield).

Integrated Synthetic Routes

Route 1: Bromination → Trifluoroethoxylation → Alcohol Formation

  • Starting Material: 3-methylphenol.

  • Bromination: NBS/initiator system to 2-bromo-3-methylphenol.

  • Trifluoroethoxylation: CuI/TFE/K₂CO₃ to install the ether group.

  • Oxidation/Reduction: KMnO₄ → NaBH₄/I₂ for hydroxymethyl group.

Theoretical Yield: 72–78% overall.

Route 2: Trifluoroethoxylation → Bromination → Alcohol Formation

  • Starting Material: 3-methylanisole.

  • Trifluoroethoxylation: Replace methoxy group with TFE via SNAr.

  • Bromination: Regioselective bromination at position 2.

  • Demethylation: BBr₃ to yield the alcohol.

Advantage: Avoids oxidation/reduction steps.

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Total Steps44
Key ChallengesOxidation controlDemethylation yield
Overall Yield (Estimated)72–78%65–70%
Safety ConsiderationsLiAlH₄ avoidanceBBr₃ handling

Industrial Scalability and Waste Mitigation

CN113233957A emphasizes reducing hazardous waste by avoiding LiAlH₄ and using aqueous NaOH for hydrolysis. Similarly, CN1962603A employs phase-transfer catalysts to enhance reaction efficiency and minimize solvent use. For large-scale production:

  • Solvent Recycling: DMF or DMSO recovery systems.

  • Byproduct Management: Bromide salts from NBS reactions can be precipitated and reused.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Formation of dehalogenated products

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoroethoxy and bromine substituents on biological activity. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The trifluoroethoxy group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:

Compound Name Structure & Substituents Molecular Formula Molar Mass (g/mol) Key Features Applications/Notes
This compound Benzene ring with –Br (2-position), –OCH2CF3 (3-position), and –CH2OH (1-position) C9H8BrF3O2* ~285.06 (estimated) Electron-withdrawing trifluoroethoxy enhances stability; hydroxymethyl enables functionalization. Intermediate in drug synthesis; potential coupling reactions .
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol Benzene ring with –Br (4-position), –OCF3 (2-position), and –CH2OH (1-position) C8H6BrF3O2 271.03 Positional isomer; trifluoromethoxy vs. trifluoroethoxy alters electronic effects. Similar synthetic utility but distinct regioselectivity in reactions.
2-Bromo-3-(trifluoromethyl)phenol Benzene ring with –Br (2-position), –CF3 (3-position), and –OH (1-position) C7H4BrF3O 241.01 Phenolic –OH increases acidity; trifluoromethyl is strongly electron-withdrawing. Catalyst or ligand in organometallic chemistry; limited solubility in nonpolar solvents.
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol hydrochloride Pyridine ring with –CH3 (3-position), –OCH2CF3 (4-position), and –CH2OH (2-position) C10H11ClF3NO2* ~277.65 (estimated) Heterocyclic core introduces basicity; hydrochloride salt improves solubility. Pharmaceutical intermediate; pyridine moiety may enhance bioavailability.
2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate Benzene ring with –OCH2CF3 (2,5-positions) and ester (–COOCH2CF3) C13H9F9O5 440.19 Multiple trifluoroethoxy groups; ester functionality. Specialty material for coatings or polymers; high thermal stability.

Notes:

  • Trifluoroethoxy (–OCH2CF3) vs. trifluoromethoxy (–OCF3): The former has a longer chain, increasing steric bulk and altering lipophilicity .
  • Hydroxymethyl (–CH2OH) vs. phenol (–OH): The hydroxymethyl group is less acidic (pKa ~15–16) compared to phenolic –OH (pKa ~10), impacting reactivity in nucleophilic substitutions .

Key Research Findings

Synthetic Utility : Compounds with trifluoroethoxy substituents exhibit enhanced metabolic stability in drug candidates due to fluorine’s inductive effect .

Regioselectivity : Positional isomers (e.g., bromine at 2- vs. 4-position) show divergent reactivity in cross-coupling reactions. For example, bromine at the 2-position may favor ortho-directed metalation .

Safety Profiles : Related brominated trifluoroethoxy compounds are classified as irritants, requiring handling under controlled conditions (e.g., sealed storage, PPE) .

Biological Activity

[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoroethoxy group attached to a phenyl ring. The presence of these functional groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromine atom may facilitate halogen bonding, while the trifluoroethoxy group can enhance membrane penetration. These interactions can modulate enzymatic activities and disrupt cellular processes, contributing to its observed effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

There is also emerging evidence supporting the anticancer potential of this compound. Investigations into structurally related compounds have revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong activity.

Study on Anticancer Effects

In another study focusing on anticancer properties, the compound was tested against several human cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner. The study highlighted the compound's potential as a lead for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanolModerateHigh
(3-Bromo-4-methylphenyl)methanolLowModerate

The comparative analysis shows that while this compound exhibits high antimicrobial activity, its anticancer activity is moderate compared to some structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 3-(2,2,2-trifluoroethoxy)phenol. Introduce bromine at the ortho position using brominating agents like N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeCl₃) to enhance regioselectivity .
  • Step 2 : Protect the hydroxyl group (e.g., via silylation) before bromination to prevent side reactions. Deprotect post-bromination to yield the intermediate alcohol .
  • Step 3 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) to balance reaction speed and selectivity. Monitor progress via TLC or HPLC .
    • Key Considerations : Use trifluoroethanol (TFE) as a solvent or reagent for introducing the trifluoroethoxy group, leveraging its electron-withdrawing properties to stabilize intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify the aromatic proton splitting patterns (e.g., para-substitution vs. ortho-bromine effects) and trifluoroethoxy group signals (δ ~4.4–4.6 ppm for -OCH₂CF₃) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z ~285 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detect hydroxyl (~3200–3600 cm⁻¹) and C-Br (~550–600 cm⁻¹) stretches .
    • Validation : Cross-reference spectral data with analogs like 2-(2,2,2-trifluoroethoxy)phenol derivatives to resolve ambiguities .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence regioselectivity and electronic properties in this compound?

  • Mechanistic Insights :

  • The -OCH₂CF₃ group acts as a strong electron-withdrawing substituent, directing electrophilic bromination to the ortho position via resonance and inductive effects. Computational studies (e.g., DFT calculations) can map electron density to predict reactivity .
  • Compare with non-fluorinated analogs (e.g., methoxy derivatives) to quantify electronic effects using Hammett parameters .
    • Experimental Design : Synthesize analogs with varying substituents (e.g., -OCH₃, -OCF₃) and measure reaction rates/selectivity to isolate electronic contributions .

Q. What strategies resolve discrepancies in reaction yields or purity during scale-up?

  • Troubleshooting Workflow :

  • Issue 1 : Low yield due to competing side reactions.
  • Solution : Introduce protecting groups (e.g., silyl ethers) for the alcohol moiety before bromination .
  • Issue 2 : Impurities from residual catalysts.
  • Solution : Optimize purification via column chromatography (silica gel) or recrystallization (ethanol/water mixtures) .
    • Data-Driven Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading) and identify robust conditions .

Q. How can molecular docking predict the biological activity of this compound?

  • Computational Protocol :

  • Step 1 : Generate 3D conformers of the compound using software like Open Babel.
  • Step 2 : Perform flexible docking (e.g., AutoDock4) with target proteins (e.g., kinases or GPCRs), allowing side-chain flexibility in the binding pocket .
  • Step 3 : Validate docking poses with molecular dynamics (MD) simulations to assess binding stability .
    • Case Study : Compare docking scores with known brominated aryl derivatives to prioritize biological assays .

Q. What in vitro assays assess metabolic stability of the trifluoroethoxy group?

  • Methodology :

  • Microsomal Incubation : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) to estimate metabolic liability .
  • CYP450 Inhibition Screening : Test against CYP3A4/CYP2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .
    • Fluorine Advantage : The trifluoroethoxy group’s stability against oxidative metabolism often enhances pharmacokinetic profiles compared to non-fluorinated ethers .

Data Analysis & Validation

Q. How are conflicting spectral data (e.g., NMR shifts) resolved for structurally similar compounds?

  • Resolution Workflow :

  • Step 1 : Acquire 2D NMR (HSQC, HMBC) to assign proton-carbon correlations unambiguously .
  • Step 2 : Compare with literature data for brominated trifluoroethoxy phenols (e.g., PubChem entries) .
  • Step 3 : Use computational NMR prediction tools (e.g., ACD/Labs) to simulate spectra and identify outliers .

Q. What analytical methods ensure batch-to-batch consistency in academic synthesis?

  • QC Protocol :

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify purity (>95%) and detect impurities .
  • Elemental Analysis : Verify Br and F content matches theoretical values (±0.3%) .
    • Documentation : Maintain a detailed log of reaction parameters (e.g., equivalents, temperature) for reproducibility .

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